molecular formula C16H21FN2O4 B1401068 4-(4-Fluoro-phenyl)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester CAS No. 1361111-65-0

4-(4-Fluoro-phenyl)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester

Cat. No. B1401068
M. Wt: 324.35 g/mol
InChI Key: KPPLFHVNHIHGFM-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . It contains a fluoro-phenyl group, a piperazine ring, and a dicarboxylic acid tert-butyl ester group.


Synthesis Analysis

Tertiary butyl esters are often synthesized using flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes . The synthesis of similar compounds often involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds .


Molecular Structure Analysis

While specific structural data for this compound is not available, similar compounds often have complex structures that can be confirmed by techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse and depend on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. They are often characterized by techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .

Scientific Research Applications

Synthesis and Characterization

4-(4-Fluoro-phenyl)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester and related compounds have been synthesized and characterized in various studies. For example, Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate using spectroscopic methods and X-ray diffraction studies, highlighting its potential for in vitro antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

Biological Evaluation

Several studies have assessed the biological properties of derivatives of this compound. For instance, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities, revealing moderate activity against microorganisms (Kulkarni et al., 2016).

Potential for Anticorrosive Applications

A study by Praveen et al. (2021) explored the anticorrosive properties of novel heterocyclic compounds related to 4-(4-Fluoro-phenyl)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester for carbon steel in acidic environments. They found significant inhibition efficiency, suggesting its potential in corrosion prevention (Praveen et al., 2021).

Safety And Hazards

The safety and hazards associated with such a compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions could involve exploring the biological activity of such compounds, optimizing their synthesis, and investigating their potential applications in various fields .

properties

IUPAC Name

4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O4/c1-16(2,3)23-15(22)19-9-8-18(10-13(19)14(20)21)12-6-4-11(17)5-7-12/h4-7,13H,8-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPLFHVNHIHGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-phenyl)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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